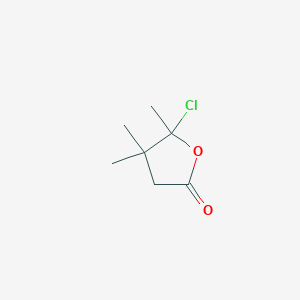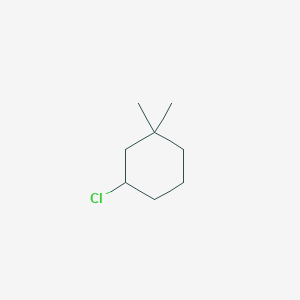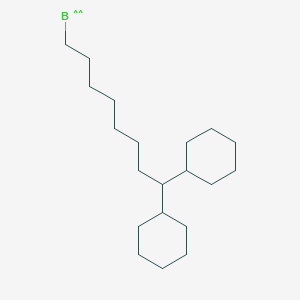
Dicyclohexyloctylborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyloctylborane is an organoboron compound with the chemical formula C18H35B. It is a borane derivative where the boron atom is bonded to two cyclohexyl groups and one octyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclohexyloctylborane can be synthesized through the hydroboration of 1-octene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to 1-octene in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1-octene and dicyclohexylborane are fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Dicyclohexyloctylborane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: It can be used in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the boron atom.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alkanes or alcohols, depending on the reaction conditions.
Substitution: Various substituted boranes or boronates.
科学的研究の応用
Dicyclohexyloctylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of dicyclohexyloctylborane involves the interaction of the boron atom with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds, particularly carbon-carbon bonds, through hydroboration and other reactions.
類似化合物との比較
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the octyl group.
Dicyclohexylchloroborane: Contains a chlorine atom instead of the octyl group.
Dicyclohexylcarbodiimide: Contains a carbodiimide group instead of the boron atom.
Uniqueness
Dicyclohexyloctylborane is unique due to the presence of both cyclohexyl and octyl groups, which provide it with distinct steric and electronic properties. These properties make it particularly useful in selective hydroboration reactions and other organic transformations.
特性
CAS番号 |
38103-67-2 |
|---|---|
分子式 |
C20H37B |
分子量 |
288.3 g/mol |
InChI |
InChI=1S/C20H37B/c21-17-11-3-1-2-10-16-20(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h18-20H,1-17H2 |
InChIキー |
QVJLSAWTEPWQNA-UHFFFAOYSA-N |
正規SMILES |
[B]CCCCCCCC(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


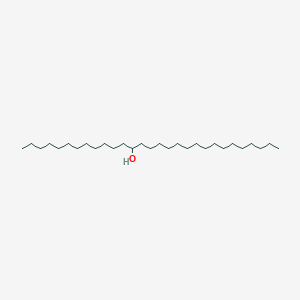


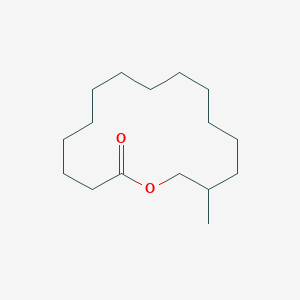
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
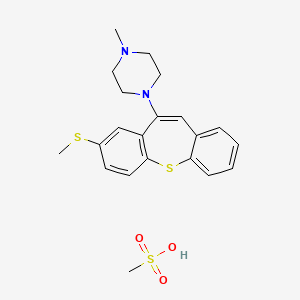
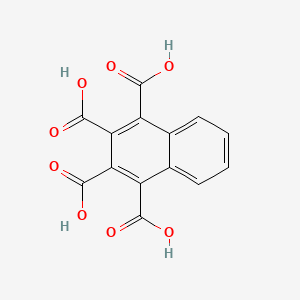
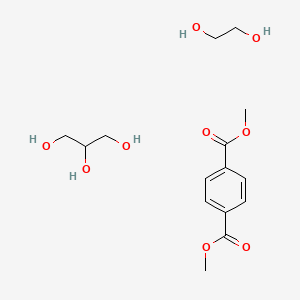
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
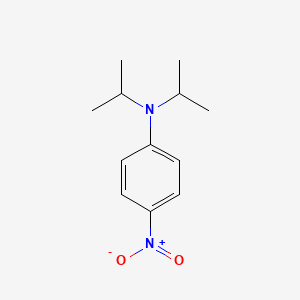
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
